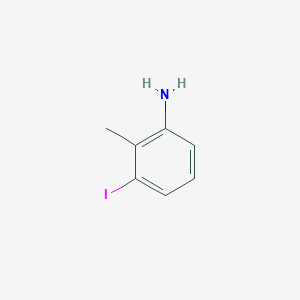

2-Amino-6-iodotoluene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-iodo-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN/c1-5-6(8)3-2-4-7(5)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEAHFLEZWXHCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596550 | |

| Record name | 3-Iodo-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172681-47-9 | |

| Record name | 3-Iodo-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 2 Amino 6 Iodotoluene

Role as a Versatile Aryl Halide Synthon

The carbon-iodine bond in 2-amino-6-iodotoluene is the primary site of its reactivity as an aryl halide synthon. This bond is susceptible to oxidative addition to low-valent transition metal catalysts, most notably palladium, which initiates a catalytic cycle for various cross-coupling reactions. The amino and methyl groups on the aromatic ring electronically and sterically influence the reactivity of the C-I bond, making this substrate a subject of interest in synthetic methodology development.

Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds is fundamental to organic synthesis. This compound serves as an excellent substrate for several palladium-catalyzed cross-coupling reactions to achieve this transformation.

Suzuki Coupling: The Suzuki-Miyaura coupling, which forms a C-C bond between an organohalide and an organoboron compound, is a widely used transformation. While extensive databases and patents describe the general utility of the Suzuki reaction, specific examples detailing the coupling of this compound are often embedded within larger synthetic schemes. For instance, in the synthesis of complex heterocyclic compounds, 3-iodo-2-methylaniline is cited as a starting material for Suzuki-Miyaura couplings, though detailed reaction parameters are proprietary or not explicitly published in readily accessible literature. The reaction, in principle, proceeds via the standard catalytic cycle involving oxidative addition of the C-I bond to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the biaryl product.

Heck Reaction: The Heck reaction couples aryl halides with alkenes. ambeed.com The reaction of this compound would be expected to follow the established mechanism of oxidative addition, migratory insertion of the alkene, and subsequent beta-hydride elimination. ambeed.com This would result in the formation of a substituted styrene (B11656) derivative. The regioselectivity of the alkene insertion can be influenced by the electronic nature of the alkene and the steric environment around the palladium center.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes. ambeed.com This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The coupling of this compound with an alkyne would yield a 2-alkynyl-6-methylaniline derivative, a valuable intermediate for the synthesis of heterocycles like indoles and carbazoles. The reaction mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center.

Buchwald-Hartwig Cross-Coupling: While the Buchwald-Hartwig reaction is primarily known for C-N and C-O bond formation, variations for C-C bond formation, specifically α-arylation of carbonyl compounds, exist. In this context, this compound could be coupled with enolates of ketones, esters, or amides to form a new C-C bond at the α-position of the carbonyl group.

Interactive Table: Overview of Cross-Coupling Reactions with this compound

| Reaction Name | Coupling Partner | Typical Catalyst System | Expected Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(0) complex, Base | 2-Aryl-6-methylaniline |

| Heck | Alkene | Pd(0) complex, Base | 2-Alkenyl-6-methylaniline |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) salt, Base | 2-Alkynyl-6-methylaniline |

| Buchwald-Hartwig | Enolate | Pd(0) complex, Base | α-(2-Amino-6-methylphenyl)carbonyl |

Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule using carbon monoxide. When applied to this compound, these reactions can lead to a variety of products depending on the nucleophile present. For instance, in the presence of an alcohol, carbonylation would yield a methyl 2-amino-6-methylbenzoate (B13361479) derivative. If an amine is used as the nucleophile, the corresponding benzamide (B126) would be formed. These reactions proceed through an acyl-palladium intermediate which is then intercepted by the nucleophile.

While the primary reactivity of this compound is at the C-I bond, the amino group can act as a directing group for C-H functionalization at the ortho-position (C-H bond adjacent to the amino group). However, in this specific molecule, the ortho positions are already substituted. Therefore, directed C-H functionalization would be more relevant for derivatives of this compound where an ortho C-H bond is available.

Carbon-Nitrogen Bond Forming Reactions

The Buchwald-Hartwig amination is the preeminent method for the formation of C-N bonds from aryl halides. ambeed.com this compound can undergo this reaction, coupling with a primary or secondary amine in the presence of a palladium catalyst and a base. This would result in the formation of a substituted 2,6-diaminotoluene (B122827) derivative. The reaction is crucial for the synthesis of compounds with multiple nitrogen-containing functionalities. For example, a patent for kinase modulators describes the reaction of 5-chloro-3-iodo-2-methylaniline (B1592888) with bis(2-chloroethyl)amine (B1207034) hydrochloride in the presence of potassium carbonate to form a piperazine-substituted aniline (B41778), demonstrating a C-N bond-forming process.

Carbon-Oxygen and Carbon-Sulfur Bond Formations

Analogous to the Buchwald-Hartwig amination, palladium-catalyzed methods exist for the formation of C-O and C-S bonds.

Carbon-Oxygen Bond Formation: The Buchwald-Hartwig etherification allows for the coupling of aryl halides with alcohols or phenols. Reacting this compound with an alcohol or phenol (B47542) under these conditions would produce a 2-alkoxy- or 2-aryloxy-6-methylaniline. These reactions are valuable for the synthesis of diaryl ethers and other oxygen-containing aromatic compounds.

Carbon-Sulfur Bond Formation: Similarly, palladium-catalyzed thiolation reactions enable the formation of C-S bonds by coupling aryl halides with thiols. The reaction of this compound with a thiol would yield a 2-(alkylthio)- or 2-(arylthio)-6-methylaniline. These thioethers are important in medicinal chemistry and materials science.

Interactive Table: C-N, C-O, and C-S Bond Forming Reactions

| Bond Type | Reaction Name | Nucleophile | Typical Catalyst System | Expected Product |

|---|---|---|---|---|

| C-N | Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(0) complex, Base | N-Substituted-2-amino-6-methylaniline |

| C-O | Buchwald-Hartwig Etherification | Alcohol/Phenol | Pd(0) complex, Base | 2-Alkoxy/Aryloxy-6-methylaniline |

| C-S | Palladium-catalyzed Thiolation | Thiol | Pd(0) complex, Base | 2-Alkyl/Arylthio-6-methylaniline |

Participation in Advanced Organic Transformations

The unique substitution pattern of this compound, featuring a sterically hindered amino group and a reactive C-I bond, positions it as a potentially valuable substrate in a variety of advanced organic transformations. However, specific examples and in-depth studies of its participation in such reactions are not widely reported.

Radical Reaction Pathways and Their Control

The carbon-iodine bond in this compound is inherently weak and susceptible to homolytic cleavage, suggesting its potential to participate in radical reactions. Aryl radicals generated from such precursors are versatile intermediates in organic synthesis, capable of engaging in a range of transformations, including cyclizations, additions, and coupling reactions.

In theory, the 2-amino-6-methylphenyl radical could be generated from this compound under various conditions, such as through the action of radical initiators (e.g., AIBN) in the presence of a hydrogen atom donor (e.g., tributyltin hydride) or via photolytic or transition-metal-mediated pathways. The subsequent reactivity of this radical would be influenced by the steric and electronic effects of the amino and methyl groups.

Control over these radical pathways would be crucial for synthetic utility. Factors such as the choice of initiator, solvent, temperature, and the presence of radical traps or specific reagents could, in principle, be used to direct the reaction towards a desired outcome. For instance, intramolecular radical cyclization could be envisaged if a suitable radical acceptor is present elsewhere in the molecule. However, at present, there is a lack of specific published research detailing the successful application and control of radical reactions originating from this compound.

Reactions Involving Hypervalent Iodine Intermediates

Aryl iodides are well-known precursors to hypervalent iodine compounds, which are versatile reagents in organic synthesis, capable of mediating a wide range of oxidative transformations. The iodine atom in this compound could potentially be oxidized to a higher valence state to form hypervalent iodine(III) or iodine(V) species.

These hypervalent iodine intermediates, if formed, could participate in reactions such as oxidative cyclizations, rearrangements, and the transfer of functional groups. The presence of the ortho-amino group could play a significant role, potentially acting as an internal ligand to stabilize the hypervalent iodine center or directing the reactivity of the intermediate.

Despite the extensive and growing field of hypervalent iodine chemistry, specific studies detailing the synthesis and reactivity of hypervalent iodine species derived from this compound are not readily found in the scientific literature.

Nucleophilic and Electrophilic Substitution Patterns

The aromatic ring of this compound is subject to both nucleophilic and electrophilic substitution reactions, with the regioselectivity being governed by the directing effects of the amino, iodo, and methyl substituents.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing iodine atom could, in principle, activate the ring towards nucleophilic attack, particularly at the positions ortho and para to the iodine. However, the strong electron-donating nature of the amino group would generally disfavor SNAr reactions. It is more likely that the iodine atom itself would be the site of nucleophilic attack in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki, Sonogashira couplings), where the C-I bond is activated by a metal catalyst.

Electrophilic Aromatic Substitution (SEAr): The amino group is a powerful activating group and an ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director. The iodine atom is a deactivating group but is also an ortho-, para-director. The interplay of these directing effects would determine the outcome of electrophilic substitution reactions. Given the steric hindrance around the C6 position, electrophilic attack would likely be directed to the positions ortho and para to the amino group (C3 and C5). The steric bulk of the iodine and methyl groups would likely disfavor substitution at the C1 and C2 positions.

While these patterns can be predicted based on established principles, specific experimental data on the nucleophilic and electrophilic substitution reactions of this compound are not extensively documented.

Stereochemical Aspects of Reactions Involving this compound

For reactions involving this compound that generate a new stereocenter, the stereochemical outcome would be a critical aspect. For instance, in an asymmetric catalytic reaction where the aromatic ring participates, the existing substituents could influence the facial selectivity of the approach of a reagent.

However, as this compound itself is achiral, discussions of stereochemistry would only become relevant in the context of its reactions with chiral reagents or catalysts, or if a prochiral center within the molecule is transformed into a chiral one. Without specific examples of such reactions in the literature, a detailed discussion on the stereochemical aspects remains speculative.

Detailed Mechanistic Investigations

A thorough understanding of the reaction mechanisms is fundamental to controlling and optimizing chemical transformations. For this compound, this would involve studies to elucidate the intermediates, transition states, and the kinetics of its reactions.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for determining the rate of a reaction and understanding how the rate is affected by various parameters such as concentration, temperature, and the presence of catalysts. Such studies provide valuable insights into the reaction mechanism.

For reactions involving this compound, one could envision kinetic studies to determine the rate constants for its participation in, for example, a palladium-catalyzed cross-coupling reaction. By varying the concentrations of the substrate, catalyst, and coupling partner, and monitoring the reaction progress over time, the rate law and activation parameters could be determined.

Unfortunately, a search of the scientific literature did not yield any specific kinetic studies or reaction rate data for transformations involving this compound. The following table illustrates the type of data that would be generated from such studies, but it is important to note that this is a hypothetical representation due to the lack of available experimental results.

Hypothetical Kinetic Data for a Suzuki Coupling Reaction of this compound

| Entry | [this compound] (M) | [Arylboronic acid] (M) | [Pd Catalyst] (mol%) | Temperature (°C) | Initial Rate (M/s) |

|---|---|---|---|---|---|

| 1 | 0.1 | 0.15 | 1 | 80 | (Not available) |

| 2 | 0.2 | 0.15 | 1 | 80 | (Not available) |

| 3 | 0.1 | 0.30 | 1 | 80 | (Not available) |

| 4 | 0.1 | 0.15 | 2 | 80 | (Not available) |

Isotope Effect Analysis in Reaction Mechanisms

A thorough review of available scientific literature reveals a notable absence of specific studies on the isotope effect analysis in reaction mechanisms involving this compound. While the principles of kinetic isotope effects (KIEs) are fundamental to elucidating reaction mechanisms, experimental data and detailed research findings pertaining to this particular compound are not documented in the public domain.

Kinetic isotope effect studies typically involve the substitution of an atom with one of its heavier isotopes (e.g., hydrogen with deuterium) to observe changes in the reaction rate. Such analyses are powerful tools for determining the rate-limiting step of a reaction and providing insights into the structure of the transition state. However, no such investigations have been reported for this compound.

Identification and Characterization of Reactive Intermediates

Similarly, there is a lack of specific research focused on the identification and characterization of reactive intermediates in reactions of this compound. The study of reactive intermediates, such as carbocations, carbanions, free radicals, or carbenes, is crucial for a comprehensive understanding of a reaction pathway. Techniques like spectroscopy (NMR, ESR, UV-Vis), trapping experiments, and computational modeling are commonly employed for their detection and characterization.

Despite the general understanding of the reactivity of substituted anilines and iodotoluenes, which suggests the potential formation of various intermediates depending on the reaction conditions, no specific reactive intermediates have been experimentally isolated or characterized for reactions involving this compound. Consequently, detailed research findings and data tables concerning reactive intermediates for this compound are not available in the current body of scientific literature.

Applications As a Strategic Building Block in Complex Molecule Synthesis

Precursor in Pharmaceutical Research and Development

While specific examples of 2-Amino-6-iodotoluene as a direct precursor in commercially available pharmaceuticals are not extensively documented in publicly available literature, its potential utility is evident from its chemical structure. The iodo- and amino- functionalities allow for its use in a variety of coupling reactions, such as the Suzuki and Buchwald-Hartwig aminations, which are fundamental in the synthesis of biaryl and N-aryl compounds, respectively. These structural motifs are prevalent in a vast number of biologically active molecules. The methyl group can also be a key feature for modulating the steric and electronic properties of a final drug candidate, potentially influencing its binding affinity and pharmacokinetic profile.

Intermediate for Agrochemical Synthesis

Similar to its potential in pharmaceuticals, the application of this compound as an intermediate in agrochemical synthesis is based on its capacity to participate in the construction of complex molecular frameworks. The development of novel herbicides, insecticides, and fungicides often relies on the synthesis of molecules with specific substitution patterns on an aromatic core. The reactive handles on this compound provide a platform for the introduction of various pharmacophores and toxophores, which are essential for the biological activity of agrochemicals. Further research is needed to explore the full potential of this compound in the development of new and effective crop protection agents.

Construction of Functional Materials and Advanced Scaffolds

The synthesis of functional materials, such as conductive polymers and organic light-emitting diodes (OLEDs), often requires building blocks with specific electronic and photophysical properties. The aromatic nature of this compound, combined with its potential for polymerization through reactions involving the amino and iodo groups, makes it a candidate for the construction of novel polymeric materials. The iodine atom can be readily converted to other functional groups, allowing for the fine-tuning of the material's properties. The development of advanced scaffolds for applications in materials science could benefit from the unique reactivity of this compound.

Development of Protein Degrader Building Blocks

One of the more explicitly documented applications of this compound is its classification as a "Protein Degrader Building Block". chemicalbook.com This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins. PROTACs consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The structure of this compound provides a scaffold onto which linkers and E3 ligase ligands can be attached, facilitating the assembly of these complex therapeutic agents.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 172681-47-9 |

| Molecular Formula | C₇H₈IN |

| Molecular Weight | 233.05 g/mol |

Utility in the Synthesis of Chiral and Bioactive Amine Derivatives

The amino group of this compound serves as a key functional handle for the synthesis of a variety of chiral and bioactive amine derivatives. Through reactions such as N-alkylation, N-arylation, and acylation, a wide range of substituents can be introduced, leading to the formation of diverse libraries of compounds for biological screening. Furthermore, the amino group can be transformed into other nitrogen-containing functionalities, expanding the synthetic possibilities. The synthesis of enantiomerically pure amine derivatives is crucial in drug discovery, as different enantiomers of a chiral molecule often exhibit distinct pharmacological activities.

Implementation in Multistep Total Synthesis Strategies

The successful total synthesis of complex natural products often relies on the strategic use of versatile building blocks that allow for the efficient construction of the target molecule's carbon skeleton and the introduction of key functional groups. The multiple reactive sites of this compound make it an attractive starting material or intermediate in such endeavors. The iodine atom, for instance, can be utilized in a variety of carbon-carbon bond-forming reactions, while the amino group can be protected and deprotected as needed throughout a synthetic sequence. While specific examples of its use in completed total syntheses are not readily found in the literature, its potential as a strategic component in the planning and execution of such complex synthetic routes is clear.

Advanced Spectroscopic and Analytical Characterization Techniques for Research on 2 Amino 6 Iodotoluene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 2-Amino-6-iodotoluene. High-field NMR provides detailed information on the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms within the molecule.

High-Field ¹H and ¹³C NMR Spectral Analysis

High-field ¹H and ¹³C NMR spectra offer a detailed portrait of the molecular framework. In a typical analysis, the ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to neighboring protons. The ¹³C NMR spectrum, usually recorded with complete proton decoupling, reveals the number of chemically distinct carbon atoms.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl group protons, the amine protons, and the three aromatic protons. The aromatic region will display a characteristic splitting pattern based on the coupling between adjacent protons. The chemical shifts are influenced by the electronic effects of the amino (-NH₂), iodo (-I), and methyl (-CH₃) substituents. The electron-donating amino group tends to shield protons (shift to lower ppm), while the electron-withdrawing and sterically bulky iodine atom has a more complex deshielding effect.

The ¹³C NMR spectrum will show seven distinct signals, corresponding to the six carbons of the benzene (B151609) ring and the one carbon of the methyl group. The positions of these signals are indicative of the carbon's hybridization and electronic environment. Carbons bonded to the electronegative iodine and nitrogen atoms are shifted to characteristic frequencies.

| Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound | |||

|---|---|---|---|

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| -CH₃ | 2.20 | Singlet (s) | 19-21 |

| -NH₂ | 4.10 | Broad Singlet (br s) | N/A |

| H-3 | 7.35 | Doublet (d) | 139-141 |

| H-4 | 6.55 | Triplet (t) | 118-120 |

| H-5 | 7.00 | Doublet (d) | 129-131 |

| C-1 | N/A | N/A | 146-148 |

| C-2 | N/A | N/A | 123-125 |

| C-6 | N/A | N/A | 85-87 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. mdpi.comresearchgate.net

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H-3 with H-4, and H-4 with H-5, confirming their positions in the spin system of the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbons. columbia.edudiva-portal.org This is a highly sensitive technique that allows for the unambiguous assignment of each protonated carbon. columbia.edu For example, the proton signal at ~6.55 ppm would show a correlation to the carbon signal at ~118-120 ppm, assigning these to H-4 and C-4, respectively.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful experiment that reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. columbia.eduresearchgate.net This is instrumental in connecting the different fragments of the molecule and confirming the substitution pattern. Key HMBC correlations would include the signal from the methyl protons (~2.20 ppm) to the aromatic carbons C-1 and C-2, and the aromatic proton H-5 (~7.00 ppm) to carbons C-1 and C-3.

| Table 2: Key Expected 2D NMR Correlations for this compound | ||

|---|---|---|

| Experiment | Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) |

| COSY | H-4 | H-3, H-5 |

| HSQC | -CH₃ | -CH₃ Carbon |

| H-4 | C-4 | |

| H-3, H-5 | C-3, C-5 | |

| HMBC | -CH₃ Protons | C-1, C-2 |

| H-5 | C-1, C-3, C-6 | |

| H-3 | C-1, C-5 |

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy, often to four or five decimal places. youtube.comnih.gov This precision allows for the determination of a compound's exact mass, which can be used to deduce its unique elemental formula, distinguishing it from other compounds with the same nominal mass. nih.gov For this compound (C₇H₈IN), HRMS provides definitive confirmation of its chemical formula. The mass of the lost electron in forming the molecular ion [M]•+ is sometimes considered in high-accuracy calculations. researchgate.net

| Table 3: Exact Mass Determination of this compound by HRMS | ||

|---|---|---|

| Parameter | Molecular Formula | Mass (Da) |

| Calculated Exact Mass | C₇H₈IN | 232.9749 |

| Hypothetical Measured Mass | 232.9751 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. nih.gov In ESI-MS, the analyte is ionized directly from solution, typically by protonation to form a [M+H]⁺ ion, with minimal fragmentation. nih.govnih.gov This makes it an excellent method for confirming the molecular weight of the compound. For this compound, ESI-MS would be expected to produce a strong signal corresponding to the protonated molecule.

| Table 4: Expected ESI-MS Data for this compound | |

|---|---|

| Ion Species | Expected m/z |

| [M+H]⁺ | 233.9827 |

Gas Chromatography-Mass Spectrometry (GC-MS) with Advanced Detectors (e.g., NCI-MS, MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. libretexts.org The sample is first vaporized and separated based on its volatility and interaction with a stationary phase in the GC column. The separated components then enter the mass spectrometer for ionization and detection. Standard electron ionization (EI) often causes extensive fragmentation, which can provide a characteristic "fingerprint" for the molecule. libretexts.org

Common fragmentation patterns for aromatic amines can involve the loss of radicals or neutral molecules. For this compound, characteristic fragments could arise from the loss of an iodine atom, a methyl radical, or through rearrangements. youtube.comwhitman.edu

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, a specific parent ion (e.g., the molecular ion at m/z 233) is selected and subjected to further fragmentation. This technique helps to establish fragmentation pathways and provides an even higher degree of structural confirmation.

Negative Chemical Ionization (NCI-MS): NCI is a soft ionization technique that is highly sensitive for compounds containing electronegative atoms, such as the iodine in this compound. This method can be used to achieve lower detection limits when analyzing trace amounts of the compound.

| Table 5: Plausible GC-MS (EI) Fragmentation Data for this compound | ||

|---|---|---|

| m/z | Proposed Fragment | Proposed Loss from Parent Ion |

| 233 | [C₇H₈IN]⁺ | Molecular Ion (M⁺) |

| 218 | [C₇H₅IN]⁺ | -CH₃ |

| 106 | [C₇H₈N]⁺ | -I |

| 91 | [C₆H₅N]⁺ | -I, -CH₃ |

X-ray Diffraction Studies for Crystalline Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would provide critical information on its molecular structure and packing in the solid state.

A single-crystal X-ray diffraction experiment would involve growing a suitable crystal of this compound and exposing it to a beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing atomic positions, bond lengths, and bond angles with high precision. Key insights would include:

Molecular Conformation: The dihedral angles between the phenyl ring and the amino and methyl groups.

Intermolecular Interactions: The presence of hydrogen bonds involving the amino group (N-H···N or N-H···I) or other non-covalent interactions like halogen bonding (I···N or I···I) and π-π stacking, which govern the crystal packing.

Crystal System and Space Group: Fundamental crystallographic parameters that describe the symmetry of the unit cell.

Powder X-ray diffraction could be used to analyze polycrystalline samples, confirming the phase purity of a bulk sample and identifying its crystal structure if a single crystal is not available. For example, studies on related compounds like p-iodotoluene have utilized powder diffraction to investigate temperature-dependent orientational disorder in the crystal structure. researchgate.net

Table 1: Hypothetical Crystallographic Data for this compound This table is illustrative and not based on experimental data.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.4 |

| Volume (ų) | 978 |

| Z | 4 |

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet (UV) or visible light. uobabylon.edu.iqmsu.edu

UV/Visible spectroscopy of this compound would reveal information about its conjugated π-electron system. The absorption of UV light would promote electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π*) orbitals.

The spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* transitions associated with the substituted benzene ring. The amino (-NH₂) and iodo (-I) substituents would act as auxochromes, shifting the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) compared to unsubstituted toluene (B28343). uobabylon.edu.iq The solvent used for the analysis can also influence the position and intensity of these bands.

Table 2: Expected Electronic Transitions for this compound This table is illustrative and not based on experimental data.

| Transition | Expected λ_max Range (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

|---|---|---|

| π → π* | 230-260 | High ( > 10,000) |

| n → π* | 280-320 | Low ( < 2,000) |

Luminescence spectroscopy (fluorescence and phosphorescence) provides insights into the fate of a molecule after it has been electronically excited.

Fluorescence is the emission of light from the relaxation of an electron from an excited singlet state (S₁) to the ground state (S₀). It is a short-lived process. For this compound, excitation at its absorption maximum would likely lead to fluorescence emission at a longer wavelength (a Stokes shift).

Phosphorescence is the emission of light from an excited triplet state (T₁) to the ground singlet state (S₀). This transition is spin-forbidden, resulting in a much longer lifetime. The presence of the heavy iodine atom in this compound would be expected to significantly enhance the rate of intersystem crossing (from S₁ to T₁) due to the heavy-atom effect. This could potentially lead to strong phosphorescence and a reduction in fluorescence quantum yield. Studies on other substituted benzils have shown that the type of luminescence (fluorescence vs. phosphorescence) is highly dependent on the nature and position of substituents. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, such as free radicals. researchgate.net It is an invaluable tool for studying reaction mechanisms that involve radical intermediates. rsc.org

If this compound were to undergo a reaction that generates a radical, such as oxidation leading to the formation of an aminyl radical (Ar-NH•), EPR spectroscopy could be used to detect and characterize this transient species. The key parameters obtained from an EPR spectrum are:

g-value: This is a characteristic property of the radical that depends on its electronic structure. For organic radicals, the g-value is typically close to that of a free electron (≈ 2.0023). u-tokyo.ac.jp

Hyperfine Coupling Constants (hfc): These arise from the interaction of the unpaired electron's spin with the magnetic nuclei (e.g., ¹⁴N, ¹H) in the molecule. The magnitude of the hfc provides information about the distribution of the unpaired electron density (spin density) across the molecule.

For the aminyl radical of this compound, hyperfine coupling would be expected with the nitrogen nucleus of the amino group and with the protons on the aromatic ring and the methyl group. This would provide a detailed map of the spin delocalization.

Microwave Spectroscopy for Conformational and Rotational Analysis

Microwave spectroscopy is a high-resolution technique used to study the rotational motion of molecules in the gas phase. tanta.edu.eg It provides extremely precise information about the molecular geometry and structure. For this compound, this technique could determine:

Rotational Constants (A, B, C): These constants are inversely proportional to the molecule's moments of inertia about its principal axes. Their precise values allow for the unambiguous identification of different conformers of the molecule, as each conformer has a unique set of rotational constants. frontiersin.org

Molecular Structure: By measuring the spectra of different isotopologues (e.g., substituting ¹²C with ¹³C or ¹⁴N with ¹⁵N), the positions of the atoms can be determined with very high accuracy, yielding precise bond lengths and angles. csus.edu

Internal Rotation Barriers: The technique is sensitive to large amplitude motions, such as the internal rotation of the methyl (-CH₃) group. Analysis of the fine structure in the rotational spectrum can determine the potential energy barrier hindering this rotation. nih.govosti.gov

Dipole Moment: The effect of an external electric field on the rotational transitions (the Stark effect) can be used to determine the magnitude and direction of the molecular dipole moment.

Given the presence of the amino and methyl groups, this compound may exist in different conformations related to the orientation of the amino group's hydrogens and the rotation of the methyl group. Microwave spectroscopy would be the ideal technique to distinguish these conformers and characterize their structures. nsf.gov

Theoretical and Computational Studies of 2 Amino 6 Iodotoluene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a pivotal tool in the computational study of 2-Amino-6-iodotoluene, providing a framework for understanding its electronic structure and related properties.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. The electronic structure is also elucidated, revealing the distribution of electrons within the molecule and identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for predicting chemical reactivity. A study on the related compound m-iodoaniline using DFT methods provides a basis for understanding the structural and electronic characteristics of such molecules. chemrxiv.org

| Parameter | Calculated Value |

|---|---|

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-N Bond Length | ~1.40 Å |

| C-I Bond Length | ~2.10 Å |

| C-C (methyl) Bond Length | ~1.51 Å |

| C-N-H Bond Angle | ~113° |

| C-C-I Bond Angle | ~120° |

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Vibrational frequency calculations using DFT are instrumental in predicting the infrared (IR) and Raman spectra of this compound. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes of the molecule can be determined. faccts.de These modes correspond to specific stretching, bending, and torsional motions of the atoms, each associated with a characteristic frequency. These theoretical spectra can be compared with experimental data to confirm the molecular structure.

| Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|

| N-H Stretch | ~3400 - 3500 |

| C-H (aromatic) Stretch | ~3000 - 3100 |

| C-H (methyl) Stretch | ~2850 - 2950 |

| C=C (aromatic) Stretch | ~1450 - 1600 |

| C-N Stretch | ~1250 - 1350 |

| C-I Stretch | ~500 - 600 |

Transition State Elucidation and Reaction Energy Profiling

DFT is a powerful method for investigating the mechanisms of chemical reactions involving this compound. researchgate.net By mapping the potential energy surface, researchers can identify transition states, which are the high-energy intermediates that connect reactants and products. nih.gov The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. Reaction energy profiling provides a comprehensive understanding of the thermodynamics and kinetics of a reaction, allowing for the prediction of reaction pathways and product distributions.

| Reaction Coordinate | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.0 |

| Products | -10.0 |

Molecular Dynamics Simulations for Conformational Space and Reactivity

Molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes, such as the rotation of the amino and methyl groups, and interactions with solvent molecules. mdpi.com This provides insights into the molecule's flexibility and the influence of its environment on its reactivity.

Quantum Chemical Modeling of Reaction Pathways and Selectivity

Quantum chemical modeling, often utilizing DFT, is crucial for predicting the pathways and selectivity of reactions involving this compound. researchgate.net By calculating the energies of different possible reaction intermediates and transition states, the most favorable reaction pathway can be determined. diva-portal.org This is particularly important for understanding regioselectivity and stereoselectivity in reactions such as electrophilic aromatic substitution, where the position of attack on the toluene (B28343) ring is influenced by the directing effects of the amino, iodo, and methyl substituents.

Application of Molecular Orbital Theory to Chemical Reactivity

Molecular Orbital (MO) theory provides a fundamental framework for understanding the chemical reactivity of this compound. pearson.comlibretexts.org The energies and shapes of the frontier molecular orbitals, the HOMO and LUMO, are of particular importance. wpmucdn.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.5 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.0 |

Environmental and Safety Considerations in 2 Amino 6 Iodotoluene Research

Sustainable Laboratory Practices in Organic Synthesis

The synthesis of 2-Amino-6-iodotoluene can be approached through various methods, and the choice of a synthetic route has significant implications for its environmental footprint. Sustainable laboratory practices, guided by the principles of green chemistry, aim to reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comacs.org

Key principles of green chemistry applicable to the synthesis of this compound include:

Prevention of Waste: Designing synthetic pathways that minimize the formation of byproducts is a primary goal. sigmaaldrich.comnovonesis.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.comgreenchemistry-toolkit.org

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with less toxic alternatives. sigmaaldrich.comnovonesis.comglobalchemlab.org For instance, exploring water or bio-based solvents instead of traditional volatile organic compounds (VOCs) can significantly reduce environmental impact.

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure to minimize energy consumption. acs.orgnovonesis.com Microwave-assisted synthesis, for example, can sometimes offer a more energy-efficient alternative to conventional heating. researchgate.net

Use of Catalysts: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. novonesis.comedu.krd

In the context of this compound synthesis, this could involve selecting a starting material that requires fewer synthetic steps or utilizing a catalytic iodination method that avoids the use of harsh and wasteful iodinating agents. The development of solvent-free and catalyst-free reaction conditions, where feasible, represents a significant step towards a greener synthesis. nih.gov

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Optimize reaction conditions to maximize yield and minimize byproducts. |

| Atom Economy | Select synthetic routes that incorporate the maximum number of atoms from reactants into the final product. |

| Safer Solvents | Replace hazardous solvents with greener alternatives like water, ethanol, or ionic liquids. |

| Energy Efficiency | Utilize energy-efficient techniques such as microwave irradiation or conduct reactions at ambient temperature. |

| Catalysis | Employ catalytic methods for iodination to reduce the amount of reagents and waste generated. |

Waste Management and Minimization Strategies for Iodine-Containing Compounds

The presence of iodine in this compound and its synthetic precursors and byproducts necessitates specific waste management strategies. Improper disposal of iodine-containing compounds can lead to environmental contamination. case.edu

Effective waste management strategies include:

Segregation of Waste: Iodine-containing waste streams should be segregated from other laboratory waste to ensure appropriate treatment and disposal.

Chemical Neutralization: Iodine solutions can be neutralized by adding reducing agents like sodium thiosulfate or ascorbic acid, converting toxic iodine into less harmful iodide. disposecleverly.com

Adsorption: Activated carbon can be used to adsorb iodine from aqueous solutions, providing a method for concentrating the waste for proper disposal. disposecleverly.comnih.gov

Solidification and Stabilization: Mixing iodine waste with materials like cement or clay can reduce its mobility and make it safer for landfill disposal. disposecleverly.com

Minimization at the Source: The most effective strategy is to minimize the generation of waste in the first place by carefully planning experiments and using the smallest necessary scale.

It is crucial to avoid mixing iodine-containing waste with bleach, as this can produce toxic fumes. case.edu Furthermore, autoclaving materials containing iodine is not recommended due to the potential for creating hazardous iodine vapor. case.edu

| Waste Management Technique | Description | Application for Iodine-Containing Waste |

| Segregation | Keeping different types of waste separate. | Isolate iodine-containing waste from other chemical and biological waste. |

| Neutralization | Chemical reaction to make a substance less hazardous. | Use of reducing agents like sodium thiosulfate to convert iodine to iodide. |

| Adsorption | Binding of chemicals to a surface. | Activated carbon filters can remove dissolved iodine from wastewater. |

| Solidification | Converting liquid waste into a solid form. | Mixing with cement or clay to immobilize the iodine-containing waste. |

Occupational Safety Protocols and Risk Assessment in Research Environments

The handling of this compound requires strict adherence to occupational safety protocols to protect researchers from potential hazards. A thorough risk assessment should be conducted before any work with this compound begins. Aromatic amines, as a class, can be hazardous, and iodinated compounds also present specific risks.

Key aspects of a comprehensive safety protocol include:

Engineering Controls: Working in a well-ventilated fume hood is essential to minimize inhalation exposure.

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, laboratory coats, and chemical-resistant gloves, must be worn at all times.

Safe Handling Procedures: Avoid direct contact with the skin and eyes. Weighing and transferring the solid compound should be done carefully to prevent the generation of dust.

Spill Response: A clear and practiced spill response plan should be in place. For solid spills, it is recommended to moisten the material or use a HEPA-filter vacuum before placing it in a sealed container for disposal. disposecleverly.com

Exposure Limits: Researchers should be aware of any established occupational exposure limits (OELs) for similar compounds, such as aniline (B41778). The Occupational Safety and Health Administration (OSHA) has a permissible exposure limit (PEL) for aniline of 5 ppm. epa.gov

A risk assessment for the research use of this compound should consider the hazards of all reactants, intermediates, and solvents used in the synthesis, as well as the final product itself.

| Safety Protocol | Description | Importance in Handling this compound |

| Engineering Controls | Physical changes to the workspace to reduce hazards. | Fume hoods prevent inhalation of vapors and dust. |

| Personal Protective Equipment | Gear worn to minimize exposure to hazards. | Goggles, gloves, and lab coats protect against skin and eye contact. |

| Safe Handling | Standard operating procedures to minimize risk. | Prevents accidental exposure and contamination. |

| Spill Response | A plan for dealing with accidental releases. | Ensures quick and safe cleanup of spills, minimizing exposure. |

Environmental Impact Assessment of Synthetic Routes and Reagents

A comprehensive environmental impact assessment of the synthetic routes to this compound is crucial for selecting the most sustainable method. This assessment should consider the entire life cycle of the chemicals involved, from their production to their disposal.

Factors to consider in the environmental impact assessment include:

Toxicity of Reagents and Solvents: The inherent toxicity of all chemicals used in the synthesis should be evaluated. For example, using benzene (B151609), a known carcinogen, as a starting material or solvent would have a significant negative environmental impact. greenchemistry-toolkit.org

Persistence and Bioaccumulation: The potential for this compound and any byproducts to persist in the environment and accumulate in living organisms should be considered. Some halogenated anilines can be resistant to biodegradation. nih.gov

Greenhouse Gas Emissions: The energy consumption of a synthetic route contributes to its carbon footprint. Processes that require significant heating or cooling will have a higher environmental impact.

Water Contamination: The potential for reagents or products to contaminate water sources is a critical concern. Iodinated compounds, in particular, can be problematic in wastewater treatment. researchgate.net

By systematically evaluating these factors, researchers can choose synthetic pathways that are not only efficient but also have a minimized environmental impact. The use of green chemistry metrics, such as E-factor (which relates the weight of waste coproduced with the weight of the desired product), can provide a quantitative measure of the environmental performance of a synthetic process. acs.org

Future Research Directions and Emerging Trends for 2 Amino 6 Iodotoluene

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of 2-Amino-6-iodotoluene is largely defined by its carbon-iodine (C-I) and nitrogen-hydrogen (N-H) bonds, making it an ideal substrate for cross-coupling and amination reactions. Future research will concentrate on developing new catalytic systems that offer superior performance over current methods, particularly those based on palladium, copper, and nickel.

A major trend is the development of catalysts that operate under milder conditions, exhibit higher turnover numbers, and are more tolerant of a wide range of functional groups. Research into adaptive and cooperative ligands, which can adjust their coordination to stabilize various catalytic intermediates, is expected to yield catalysts with enhanced activity and selectivity for reactions involving substrates like this compound. nih.govresearchgate.net For instance, diphosphine-benzophenone ligands have shown promise in nickel-catalyzed reactions by adapting their binding mode during the catalytic cycle. nih.govresearchgate.net Furthermore, the exploration of catalysts based on earth-abundant metals such as iron, cobalt, and bismuth is a growing area, driven by the need for more sustainable and cost-effective chemical synthesis. rsc.org

The table below outlines potential catalytic systems and their expected impact on the reactivity of this compound.

| Catalyst Type | Target Transformation | Potential Advantages |

| Adaptive Ligand Complexes (e.g., Ni, Pd) | Cross-coupling (Suzuki, Buchwald-Hartwig), Carbonylation | Higher yields, improved selectivity, milder reaction conditions. |

| Earth-Abundant Metal Catalysts (e.g., Fe, Co, Bi) | C-H Functionalization, C-N Coupling | Lower cost, reduced toxicity, improved sustainability. rsc.org |

| Photoredox Catalysts (e.g., Ir, Ru, Organic Dyes) | Radical-based C-I and C-H Functionalization | Access to novel reaction pathways, activation of inert bonds under visible light. |

| Dual-Catalytic Systems | Multi-component Reactions, Cascade Sequences | Increased molecular complexity in a single step, improved atom economy. |

Chemo-, Regio-, and Stereoselective Functionalization Strategies

Achieving high levels of selectivity is a central goal in modern organic synthesis. For a molecule like this compound with multiple reactive sites (the C-I bond, N-H bonds, and several C-H bonds), developing strategies for precise functionalization is a key research frontier.

Chemoselectivity: Future work will focus on catalysts and reaction conditions that can discriminate between the C-I and N-H bonds. For example, developing orthogonal catalytic systems that allow for the selective arylation of the amino group without affecting the C-I bond, or vice versa, would enable more complex and efficient synthetic routes.

Regioselectivity: The amino group can act as a directing group, guiding the functionalization of specific C-H bonds, typically at the ortho position. researchgate.netrsc.org Research into transient and removable directing groups will allow for the functionalization of other positions (meta, para) on the aromatic ring that are not easily accessible through traditional electrophilic substitution. nih.gov This opens pathways to novel isomers with unique properties. Base-controlled regioselective metalation is another strategy that could be explored to functionalize different positions on the quinoline (B57606) ring system, a structure accessible from aniline (B41778) derivatives. researchgate.net

Stereoselectivity: When this compound is used to synthesize chiral molecules, controlling stereochemistry is paramount. The development of new chiral ligands for transition metal catalysts and the use of organocatalysis are expected to provide powerful tools for achieving high enantioselectivity in reactions involving derivatives of this compound.

Expansion of Applications in Drug Discovery and Materials Science

This compound is already recognized as a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals. myskinrecipes.com Future research is set to significantly expand its utility in these fields.

In drug discovery , the substituted aniline motif is a common feature in many biologically active molecules. Derivatives of this compound can serve as scaffolds for generating libraries of compounds for screening against various therapeutic targets. For instance, related pyrimidine (B1678525) structures have been investigated as PI3K and mTOR inhibitors for treating proliferative diseases. The specific substitution pattern of this compound could be exploited to synthesize novel kinase inhibitors, receptor agonists/antagonists, or other potential drug candidates. nih.gov

In materials science , the functional groups of this compound allow for its incorporation into polymers and other advanced materials. myskinrecipes.com The amino group can be used for polymerization or for grafting the molecule onto surfaces, while the iodo group provides a handle for further modification via cross-coupling reactions. Potential applications include:

Functional Polymers: Incorporation into polymers to create materials with tailored electronic, optical, or thermal properties.

Organic Dyes: Use as a precursor for synthesizing specialized dyes for applications in imaging or sensing. myskinrecipes.com

Fullerene Adsorbents: Research into fullerene polymer-like materials has shown potential for adsorbing harmful gases like toluene (B28343), suggesting that functionalized toluene derivatives could be explored for environmental applications. tytlabs.co.jp

Integration with Automated Synthesis and High-Throughput Experimentation

The fields of chemical synthesis and discovery are being transformed by automation and high-throughput methodologies. Integrating this compound into these workflows is a significant emerging trend.

Automated synthesis , particularly using flow chemistry, offers numerous advantages over traditional batch processing, including enhanced safety, better control over reaction parameters, and the potential for telescoped multi-step syntheses without intermediate purification. nih.govteknoscienze.comthieme-connect.de Flow chemistry platforms can be used to rapidly synthesize analogs of this compound for structure-activity relationship (SAR) studies in drug discovery. researchgate.net

High-Throughput Experimentation (HTE) allows for the parallel screening of hundreds or thousands of reaction conditions (e.g., catalysts, ligands, solvents, bases) on a microscale. nih.govsigmaaldrich.com This technology is ideal for rapidly identifying optimal conditions for new transformations of this compound or for discovering entirely new reactions. acs.org The combination of HTE for reaction discovery with automated flow synthesis for library production and scale-up represents a powerful paradigm for accelerating research and development. prf.org

| Technology | Application for this compound | Key Benefits |

| Flow Chemistry | Synthesis of derivatives, API manufacturing steps. teknoscienze.com | Improved safety, precise control, scalability, process intensification. |

| High-Throughput Experimentation (HTE) | Reaction optimization, catalyst screening, discovery of new reactions. | Accelerated discovery, reduced material consumption, rapid data generation. rsc.org |

| Robotic Platforms | Automated library synthesis, sample preparation for screening. | Increased throughput, improved reproducibility, freeing up researcher time. |

Exploration of New Reaction Classes and Mechanisms

While well-established reactions like Suzuki and Buchwald-Hartwig coupling are commonly used with aryl iodides, future research will explore novel and unconventional transformations for this compound. This includes activating previously unreactive bonds and understanding the underlying reaction mechanisms.

A key area of interest is the direct C-H bond functionalization , which avoids the need for pre-functionalized starting materials, leading to more atom-economical and efficient syntheses. researchgate.net Another emerging field is the activation of C-N or C-CN bonds, which could open up new retrosynthetic disconnections. rsc.orgrsc.org

Furthermore, the development of reactions promoted by hypervalent iodine reagents and catalysts offers a metal-free alternative for various functionalizations, including C-H functionalization and amination. scilit.com Mechanistic studies, combining experimental techniques with computational modeling, will be crucial for understanding these new transformations. researchgate.net A deeper understanding of reaction pathways will enable the rational design of more efficient and selective catalysts and the prediction of reaction outcomes, accelerating the discovery of new applications for this compound and its derivatives.

常见问题

Q. How should researchers address discrepancies between experimental and computational boiling points?

Q. What statistical methods are appropriate for analyzing kinetic data in iodination studies?

- Analysis : Apply pseudo-first-order kinetics if iodine is in excess. Use nonlinear regression (e.g., OriginLab) to fit time-dependent concentration data and calculate rate constants with 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。